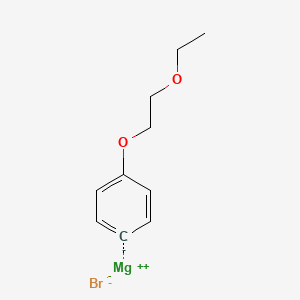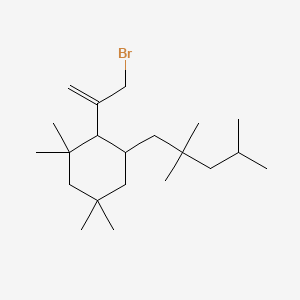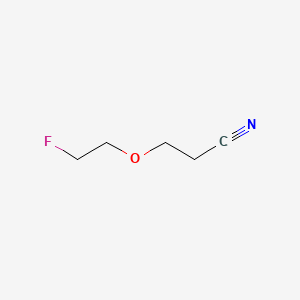![molecular formula C9H5F3N2O2 B13423032 Sydnone, 3-[3-(trifluoromethyl)phenyl]- CAS No. 26537-62-2](/img/structure/B13423032.png)
Sydnone, 3-[3-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sydnone, 3-[3-(trifluoromethyl)phenyl]-: is a heterocyclic compound belonging to the sydnone family. Sydnones are mesoionic compounds, which means they possess both positive and negative charges within the same molecule, but the charges are delocalized. This particular sydnone derivative is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sydnone, 3-[3-(trifluoromethyl)phenyl]- typically involves the reaction of N-nitroso-N-phenylglycine with acetic anhydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the sydnone ring. The presence of the trifluoromethyl group on the phenyl ring can be introduced through various methods, including the use of trifluoroacetic acid or trifluoromethylation reagents.
Industrial Production Methods: Industrial production of sydnone derivatives often employs mechanochemical approaches, such as ball-milling, to enhance reaction efficiency and reduce the use of organic solvents. This method has been shown to be effective in the synthesis of various sydnone derivatives, including those with pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sydnone, 3-[3-(trifluoromethyl)phenyl]- undergoes a variety of chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the sydnone acting as a 1,3-dipole and reacting with dipolarophiles such as alkenes or alkynes to form pyrazole derivatives.
Photocycloaddition: The compound can also participate in photocycloaddition reactions with trifluoroacetonitrile, leading to the formation of 3-trifluoromethyl 1,2,4-triazoles.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Typically requires high temperatures and long reaction times.
Photocycloaddition: Utilizes photocatalysts such as 4-CzIPN to facilitate energy transfer to the sydnone substrates.
Major Products:
Pyrazole Derivatives: Formed through 1,3-dipolar cycloaddition reactions.
Triazole Derivatives: Formed through photocycloaddition reactions with trifluoroacetonitrile.
Applications De Recherche Scientifique
Sydnone, 3-[3-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of sydnone, 3-[3-(trifluoromethyl)phenyl]- involves its ability to participate in 1,3-dipolar cycloaddition reactions, leading to the formation of biologically active pyrazole and triazole derivatives. These reactions are facilitated by the delocalized charges within the sydnone ring, which enhance its reactivity with dipolarophiles. The compound’s trifluoromethyl group further modulates its chemical behavior, influencing its interactions with molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Sydnone, 3-phenyl-: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Sydnone, 3-(4-methylphenyl)-: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
Uniqueness: The presence of the trifluoromethyl group in sydnone, 3-[3-(trifluoromethyl)phenyl]- imparts unique properties, such as increased lipophilicity and enhanced reactivity in cycloaddition reactions. These characteristics make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
26537-62-2 |
|---|---|
Formule moléculaire |
C9H5F3N2O2 |
Poids moléculaire |
230.14 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)phenyl]oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(15)16-13-14/h1-5H |
Clé InChI |
JJYUHHXTXJWKHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+]2=NOC(=C2)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


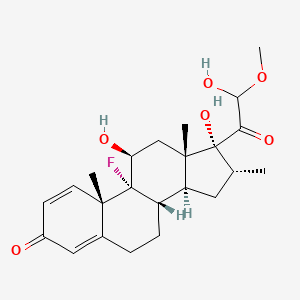

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)

![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)
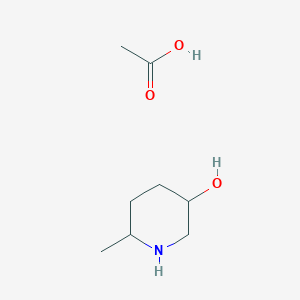
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)
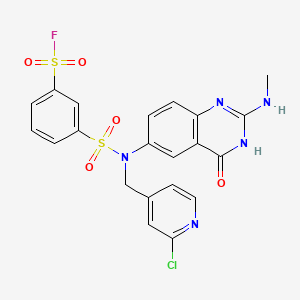
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
